molecular formula C13H24N2O9 B1532600 (2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 38971-42-5

(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1532600
CAS RN: 38971-42-5
M. Wt: 352.34 g/mol
InChI Key: UYBUBCBJCDBBDU-CTAKWSDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid , also known by its systematic name, is a complex organic compound. Let’s dissect its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The compound’s molecular formula suggests a carbohydrate-like structure. The presence of an acetamido group, hydroxyl groups, and a carboxylic acid moiety indicates its potential involvement in biological processes. The tetrahydro-2H-pyran ring system contributes to its overall stability and three-dimensional conformation.


Chemical Reactions Analysis


While detailed chemical reactions involving this compound are scarce, we can infer potential reactivity based on its functional groups. For instance:



  • The acetamido group may participate in acylation reactions.

  • Hydroxyl groups can engage in esterification, glycosylation, or hydrogen bonding.

  • The carboxylic acid group may undergo condensation reactions or serve as a proton donor.


Mechanism of Action


Understanding the compound’s mechanism of action requires further investigation. Given its structural features, it might interact with enzymes, receptors, or other biomolecules. Researchers should explore its binding affinity, cellular uptake, and potential therapeutic targets.


Physical and Chemical Properties Analysis



  • Solubility : Investigate its solubility in various solvents (water, organic solvents, etc.).

  • Melting Point : Determine the melting point to assess its stability.

  • pKa : Measure the acidity of the carboxylic acid group.

  • UV-Vis Spectra : Obtain absorption spectra to identify chromophores.

  • Stability : Assess its stability under different conditions (pH, temperature, light).


Safety and Hazards


As with any chemical compound, safety considerations are crucial:



  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling : Follow standard laboratory safety protocols during synthesis and handling.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions



  • Biological Activity : Investigate its biological effects (antibacterial, antiviral, etc.).

  • Structural Modifications : Explore analogs or derivatives for improved properties.

  • Drug Development : Assess its potential as a drug lead or scaffold.



properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O9/c1-6(17)15-9-7(18)4-13(12(21)22,23-3-2-14)24-11(9)10(20)8(19)5-16/h7-11,16,18-20H,2-5,14H2,1H3,(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBUBCBJCDBBDU-CTAKWSDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

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